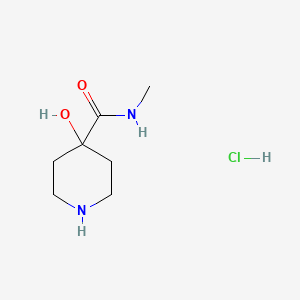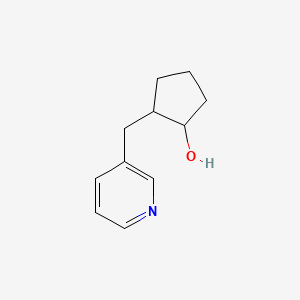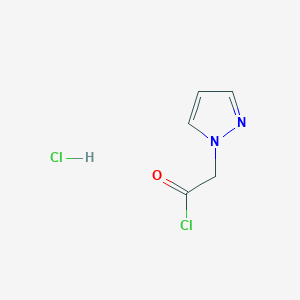
4-hydroxy-N-methylpiperidine-4-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-N-methylpiperidine-4-carboxamide hydrochloride is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride typically involves the reaction of N-methylpiperidine with appropriate reagents to introduce the hydroxy and carboxamide groups. One common method involves the use of N-methylpiperidine as a starting material, which undergoes hydroxylation and subsequent carboxamidation under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis processes, ensuring high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-N-methylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-methylpiperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-methylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Methylpiperidine-4-carboxamide hydrochloride: Similar in structure but lacks the hydroxy group.
4-Hydroxy-N-phenylpiperidine-4-carboxamide: Contains a phenyl group instead of a methyl group.
Uniqueness: 4-Hydroxy-N-methylpiperidine-4-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15ClN2O2 |
|---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
4-hydroxy-N-methylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-6(10)7(11)2-4-9-5-3-7;/h9,11H,2-5H2,1H3,(H,8,10);1H |
InChI-Schlüssel |
ANGANTWLVOPVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1(CCNCC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)

![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)








